Methionine enkephalin-arg-phe acetate salt

Description

Classification as an Endogenous Opioid Neuropeptide

MERF is classified as an endogenous opioid neuropeptide, meaning it is naturally produced by the body and exhibits opioid-like activity. nih.govslideshare.net These peptides are integral components of the endogenous opioid system, which is responsible for mediating the body's natural pain relief and reward responses. thepharmstudent.comwikipedia.org The discovery of endogenous opioids, such as the enkephalins, was a landmark in neuroscience, revealing that the body possesses its own morphine-like substances. wikipedia.org

The endogenous opioid system comprises several families of peptides, including the enkephalins, endorphins, and dynorphins, each derived from distinct precursor proteins. thepharmstudent.comnih.gov These peptides exert their effects by binding to and activating specific opioid receptors located on the surface of neurons. nih.govhealthline.com

Amino Acid Sequence and Nomenclature

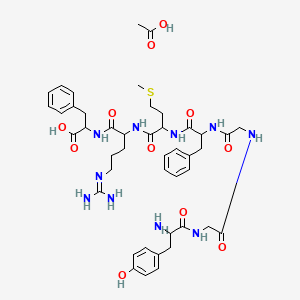

The chemical structure of Methionine enkephalin-Arg-Phe is defined by its specific sequence of seven amino acids. The nomenclature "Methionine enkephalin-Arg-Phe" itself provides a description of its composition. It is a derivative of Met-enkephalin, a pentapeptide with the sequence Tyrosine-Glycine-Glycine-Phenylalanine-Methionine. healthline.com MERF is an extended version of this, with the addition of Arginine (Arg) at the sixth position and Phenylalanine (Phe) at the seventh position.

Therefore, the complete amino acid sequence of MERF is:

Tyr-Gly-Gly-Phe-Met-Arg-Phe

This heptapeptide (B1575542) structure is crucial for its biological activity and its interaction with opioid receptors.

Context within the Endogenous Opioid System

MERF originates from the precursor protein proenkephalin (also known as proenkephalin A). wikipedia.orgnih.govpsu.edu Proenkephalin is a large polypeptide that, through a process of enzymatic cleavage, gives rise to several active opioid peptides, including multiple copies of Met-enkephalin and one copy of Leu-enkephalin. wikipedia.org MERF is one of the C-terminal extended Met-enkephalin derivatives produced from this precursor. healthline.com

The endogenous opioid system is a complex network involving these peptides and their receptors, primarily the mu (µ), delta (δ), and kappa (κ) opioid receptors. healthline.comnih.gov MERF has been shown to interact with these receptors, although there are some conflicting reports in the scientific literature regarding its precise receptor selectivity. Some studies suggest that MERF has a high affinity for µ-receptors, while others indicate interactions with δ and κ₂-receptors. arizona.edunih.govguidetopharmacology.org This interaction with multiple receptor types suggests that MERF may have a complex and multifaceted role in neuromodulation.

Detailed Research Findings

Research into MERF has revealed its involvement in various physiological processes, primarily through its interaction with the endogenous opioid system. The following table summarizes key research findings related to the receptor binding profile of MERF.

| Receptor Target | Finding | Reference |

| Mu (µ) Opioid Receptor | MERF demonstrates a high affinity for mu-opioid receptors. | arizona.edu |

| Delta (δ) Opioid Receptor | Some studies indicate that MERF interacts with delta-opioid receptors. | nih.govguidetopharmacology.org |

| Kappa (κ) Opioid Receptor | MERF has been reported to have very low affinity for kappa₁-receptors but may interact with kappa₂-receptors. | arizona.eduguidetopharmacology.org |

| Norepinephrine (B1679862) Release | The inhibitory effect of MERF on potassium-stimulated norepinephrine release appears to be mediated by mu-receptors. | arizona.edu |

Compound Nomenclature

Structure

2D Structure

Properties

IUPAC Name |

acetic acid;2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H56N10O9S.C2H4O2/c1-62-20-18-32(39(58)50-31(13-8-19-46-42(44)45)38(57)52-34(41(60)61)23-27-11-6-3-7-12-27)51-40(59)33(22-26-9-4-2-5-10-26)49-36(55)25-47-35(54)24-48-37(56)30(43)21-28-14-16-29(53)17-15-28;1-2(3)4/h2-7,9-12,14-17,30-34,53H,8,13,18-25,43H2,1H3,(H,47,54)(H,48,56)(H,49,55)(H,50,58)(H,51,59)(H,52,57)(H,60,61)(H4,44,45,46);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLUAQZSQYNWLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H60N10O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657535 | |

| Record name | Acetic acid--tyrosylglycylglycylphenylalanylmethionyl-N~5~-(diaminomethylidene)ornithylphenylalanine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

937.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100929-69-9 | |

| Record name | Acetic acid--tyrosylglycylglycylphenylalanylmethionyl-N~5~-(diaminomethylidene)ornithylphenylalanine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Processing of Merf

Precursor Protein: Preproenkephalin (PENK)

The precursor for MERF is a protein known as preproenkephalin, encoded by the PENK gene. genecards.orgwikipedia.org This precursor protein contains multiple copies of opioid peptides, including one copy of MERF. wikipedia.org

The human PENK gene is located on the long arm of chromosome 8, specifically in the q12.1 band. genecards.orgatomic-lab.org The gene itself is comprised of multiple exons and introns, and its expression is controlled by various regulatory elements.

Table 1: Genomic Details of the Human PENK Gene

| Feature | Description |

|---|---|

| Gene Symbol | PENK genecards.org |

| Aliases | Proenkephalin, Preproenkephalin, PENK-A genecards.org |

| Chromosomal Location | 8q12.1 genecards.orgatomic-lab.org |

| Precursor Protein | Preproenkephalin genecards.org |

The transcription of the PENK gene is a complex process influenced by a variety of transcription factors that bind to specific regulatory regions of the gene. nih.gov These factors can either enhance or suppress gene expression in response to different cellular signals. One of the key regulators is the activator protein-1 (AP-1), a transcription factor that is activated by a wide array of stimuli, including growth factors and stress signals. wikipedia.org The binding of transcription factors to enhancer and silencer sequences in the DNA ultimately controls the rate at which the PENK gene is transcribed into messenger RNA (mRNA). khanacademy.orgyoutube.com

Table 2: Key Transcriptional Regulators of the PENK Gene

| Transcription Factor | Function |

|---|---|

| Activator Protein-1 (AP-1) | Regulates gene expression in response to various stimuli like cytokines and growth factors. wikipedia.org |

| Other Factors | Various other proteins can bind to regulatory regions to modulate transcription. khanacademy.orgyoutube.comsandiego.edu |

Post-Translational Modifications and Proteolytic Processing

Once the preproenkephalin mRNA is translated into a protein, it undergoes several modifications and is then cleaved by specific enzymes to release the bioactive peptides, including MERF. This process is known as post-translational modification and proteolytic processing. youtube.com

The primary enzymes responsible for the cleavage of prohormones are the prohormone convertases (PCs). In the case of preproenkephalin, both PC1 (also known as PC1/3) and PC2 are involved in its processing. psu.edunih.gov While PC1 tends to make the initial, larger cuts in the precursor protein, PC2 is thought to have a broader specificity and is crucial for the generation of smaller peptides like MERF. nih.govlsuhsc.edunih.gov Studies have shown that PC2 is the primary enzyme responsible for the production of Met-enkephalin-Arg-Phe. lsuhsc.edu

The processing of preproenkephalin is not uniform throughout the body; it is a tissue-specific process. nih.govnih.govnih.govnih.gov The relative abundance of different enkephalin peptides, including MERF, varies significantly between different tissues. For instance, high concentrations of MERF are found in specific regions of the human brain, such as the striatum, substantia nigra, and hypothalamus. nih.govnih.gov This differential processing is likely due to the varying expression and activity of the prohormone convertases in different cell types. The presence of MERF has also been noted in peripheral tissues like the salivary glands. researchgate.net

Table 3: Relative Distribution of MERF in Human Brain Regions

| Brain Region | Relative Concentration of MERF |

|---|---|

| Striatum | High nih.govnih.gov |

| Substantia Nigra | Moderate to High nih.govnih.gov |

| Hypothalamus | Moderate nih.govnih.gov |

| Medulla | Lower nih.gov |

The generation of MERF from preproenkephalin requires precise cleavage at specific sites within the precursor protein. Prohormone convertases typically recognize and cleave at pairs of basic amino acids, such as Lys-Arg or Arg-Arg. lsuhsc.edu The specific sequence flanking these cleavage sites also plays a crucial role in determining which enzyme will cut where. For the generation of MERF, cleavage occurs at a specific dibasic site within the proenkephalin sequence. lsuhsc.edu

Molecular Mechanisms of Merf Action

Opioid Receptor Interactions and Agonist Profile

MERF interacts with all three major subtypes of opioid receptors—mu (μ), delta (δ), and kappa (κ)—which are G protein-coupled receptors (GPCRs). mdpi.comnih.gov Upon activation, these receptors typically couple to inhibitory G proteins (Gi/Go), leading to a cascade of intracellular events that modulate neuronal activity. mdpi.com The binding of MERF to these receptors can be influenced by the presence of certain ions and guanine (B1146940) nucleotides, which is characteristic of agonist behavior. nih.gov

Research conducted on human cerebral cortex membranes indicates that MERF possesses a high affinity for μ-opioid receptors (MORs). nih.gov In these studies, MERF effectively competed with the selective μ-agonist DAMGO for its binding sites. nih.gov Further supporting its interaction with MORs, the inhibitory action of MERF on potassium-stimulated norepinephrine (B1679862) release in rat cerebral cortex slices was found to be mediated by these receptors. nih.gov This effect was more sensitive to antagonism by the μ-preferring antagonist CTAP compared to antagonists for other opioid receptors. nih.gov The parent pentapeptide, Met-enkephalin, also demonstrates affinity for MORs, albeit to a lesser extent than for δ-receptors. wikipedia.orgmdpi.com

However, other studies present a more nuanced picture. In frog and rat brain membranes, the μ-selective antagonist cyprodime (B53547) showed the lowest potency in inhibiting the G-protein activation induced by MERF, suggesting a less primary role for MORs in these specific tissues. nih.gov

The interaction of MERF with δ-opioid receptors (DORs) appears to be significant, though findings vary across different experimental models. In studies using rat and frog brain membranes, MERF was shown to label δ-opioid sites and activate G-proteins via these receptors. nih.govdoi.org The δ-selective antagonist naltrindole (B39905) was potent in inhibiting MERF-stimulated G-protein activation, supporting a functional interaction. nih.gov The precursor peptide, Met-enkephalin, is recognized as a potent agonist at the δ-opioid receptor, which is its primary endogenous ligand. wikipedia.orgnih.gov

Conversely, research on human cerebral cortex membranes found that MERF had little to no influence on the specific binding of the δ-selective ligand DPDPE, suggesting a low affinity for DORs in this context. nih.gov This highlights potential species-specific or tissue-dependent differences in MERF's receptor selectivity profile.

MERF's engagement with κ-opioid receptors (KORs) is a prominent feature of its pharmacological profile. Several studies have concluded that MERF preferentially binds to κ-opioid receptors, particularly the κ₂ subtype, in various animal models. doi.orgnih.gov In radioligand binding assays using rat and frog brain membranes, MERF was found to label κ₂ sites. doi.org Functional assays measuring G-protein activation further support this, with the κ-selective antagonist norbinaltorphimine (B1679850) being highly effective at blocking MERF's effects. nih.gov

In contrast, studies on human cerebral cortex membranes reported that MERF has a very low affinity for κ₂-receptors and does not displace the κ₁-selective ligand U69,593. nih.gov These discrepancies underscore the complexity of MERF's interactions and the influence of the experimental system on the observed results.

The receptor binding affinity and selectivity of MERF are not uniform and appear to be highly dependent on the biological system under investigation. One study using human cerebral cortex concluded a selectivity profile of μ > κ₂ > δ, with a high affinity for μ-receptors and very low affinity for κ₂- and δ-receptors. nih.gov In contrast, other studies in rat and frog brain suggest a preference for κ- and δ-receptors over μ-receptors. nih.gov

It is established that MERF is an agonist at the opioid receptors it binds to. This is evidenced by the reduction in its binding affinity in the presence of sodium ions and the non-hydrolyzable GTP analog Gpp(NH)p, a hallmark of opioid agonists. nih.gov

Interactive Data Table: MERF Opioid Receptor Interaction Profile This table summarizes the varied findings on MERF's interaction with opioid receptor subtypes across different studies. Users can sort and filter the data to compare results.

| Receptor Subtype | Finding | Species/Tissue Model | Reference |

| Mu (μ) | High affinity | Human Cerebral Cortex | nih.gov |

| Mediates inhibition of NE release | Rat Cerebral Cortex | nih.gov | |

| Low antagonist potency against MERF | Rat & Frog Brain | nih.gov | |

| Delta (δ) | Activates G-proteins | Rat & Frog Brain | nih.gov |

| Labels δ-opioid sites | Rat & Frog Brain | doi.org | |

| No significant binding affinity | Human Cerebral Cortex | nih.gov | |

| Kappa (κ) | Preferential binding (κ₂) | Various animal models | doi.org |

| Activates G-proteins | Rat & Frog Brain | nih.gov | |

| Very low affinity (κ₂) | Human Cerebral Cortex | nih.gov | |

| No affinity (κ₁) | Human Cerebral Cortex | nih.gov |

Non-Opioid Receptor Interactions

Beyond the classical opioid receptors, MERF and its parent peptide, Met-enkephalin, have been shown to interact with other receptor systems. These non-opioid actions are not blocked by the general opioid antagonist naloxone (B1662785) and contribute to the peptide's diverse biological activities. nih.gov

The parent compound of MERF, Met-enkephalin, is the endogenous ligand for the zeta (ζ) opioid receptor, which has been identified as the Opioid Growth Factor Receptor (OGFR). wikipedia.orgnih.govpsu.edu This receptor is distinct from the classical μ, δ, and κ receptors. The interaction of Met-enkephalin with the ζ-receptor is implicated in the regulation of cell growth and tissue renewal. wikipedia.orgnih.gov

Binding to the ζ-receptor tonically inhibits DNA synthesis and cellular proliferation in a direct manner. nih.govpsu.edu This has been observed in various cell types, including those in the epidermis. nih.gov The cellular effects mediated by the ζ-receptor are crucial for normal homeostatic processes and tissue development. nih.govpsu.edu While MERF itself has been primarily studied for its opioid actions, its derivation from Met-enkephalin suggests a potential role in the pathways modulated by the ζ-receptor. Additionally, some research has suggested that MERF may also interact with sigma₂ or FMRF-NH₂-related receptors in certain brain regions. nih.gov

Sigma (σ₂) Receptor Binding

Beyond its interaction with classical opioid receptors, Methionine enkephalin-Arg-Phe is recognized as a ligand for the sigma-2 (σ₂) receptor. The σ₂ receptor, identified as the transmembrane protein 97 (TMEM97), is a distinct pharmacological entity from the more extensively characterized σ₁ receptor. wikipedia.orgnih.govmdpi.com It is a four-pass transmembrane protein primarily located in the endoplasmic reticulum. wikipedia.org

The σ₂ receptor is notably overexpressed in proliferating cells, including a variety of tumor cell lines, making it a biomarker for the proliferative status of solid tumors. wikipedia.orgmdpi.com Its engagement by ligands can modulate crucial cellular processes. The binding of ligands to the σ₂ receptor is implicated in the regulation of cell differentiation, morphology, and survival. wikipedia.org Functionally, σ₂ receptors can interact with other proteins, such as the Epidermal Growth Factor Receptor (EGFR), to influence downstream signaling pathways that promote transcription and cell proliferation. wikipedia.org The interaction of MERF with this receptor suggests a role in these fundamental cellular activities, distinct from its opioid-mediated functions.

Interactions with Opioid Growth Factor Receptor (OGFR)

MERF is a direct precursor to Met-enkephalin (also known as Opioid Growth Factor, OGF), which is generated through the enzymatic cleavage of the Met⁵-Arg⁶ peptide bond. nih.gov Met-enkephalin is the endogenous ligand for the Opioid Growth Factor Receptor (OGFR), formerly known as the zeta (ζ)-opioid receptor. The OGF-OGFR system is a fundamental endogenous pathway that tonically inhibits cell proliferation in a variety of tissues.

The OGFR has been identified in both neural and non-neural cells and tissues. Unlike classical opioid receptors that are primarily involved in neurotransmission, the OGFR plays a critical role in regulating cell growth and tissue organization during development, cancer, and cellular renewal. smolecule.com Upon binding of OGF, the OGF-OGFR complex translocates to the nucleus, where it influences DNA synthesis and cell cycle progression, typically by delaying the G₀/G₁ to S phase transition. This interaction underscores the peptide's role as a negative growth factor.

Downstream Signaling Pathways and Cellular Effects

The binding of MERF and its derivative, Met-enkephalin, to their respective receptors triggers a cascade of intracellular events that modulate a wide array of physiological functions, from neurotransmission to cell division.

Modulation of Neurotransmitter Release (e.g., Glutamate (B1630785), Acetylcholine)

Opioid peptides, including enkephalins derived from MERF, are significant modulators of neurotransmission. One of the earliest observed functions of enkephalins was their ability to inhibit the release of acetylcholine (B1216132) from nerves in the guinea pig ileum. nih.gov This action is a cornerstone of their physiological role in both the central and peripheral nervous systems. Enkephalins can also positively modulate dopamine (B1211576) and glutamate neurotransmission within the brain's mesocorticolimbic circuit. nih.gov

Effects on Synaptic Transmission and Plasticity

Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a fundamental process for learning and memory. By modulating neurotransmitter release, MERF and its derivatives directly influence synaptic transmission. The peptide's actions can result in long-term neuronal plasticity. nih.gov For example, enkephalin activation can promote neurochemical and molecular changes that underlie long-lasting behavioral adaptations. nih.gov This includes affecting intracellular signaling cascades and altering the expression of membrane receptors, which are key components of synaptic function. The interaction with both excitatory and inhibitory systems allows for fine-tuning of synaptic strength and network activity.

Regulation of Cell Proliferation and Differentiation

A significant aspect of MERF's biological activity is its role in regulating cell growth. This regulation is mediated through at least two distinct receptor systems.

Via the Opioid Growth Factor Receptor (OGFR): As the precursor to OGF, MERF is integral to the OGF-OGFR system, which acts as a tonic inhibitory pathway for cell proliferation. smolecule.com This system is active across a wide range of cell types and is crucial for maintaining tissue homeostasis. Disruption of this pathway can lead to accelerated cell division.

Via Sigma-2 (σ₂) and Delta (δ)-Opioid Receptors: MERF's binding to σ₂ receptors provides another mechanism for growth regulation, as these receptors are highly expressed in proliferating cells and are involved in controlling cell growth and survival. wikipedia.org Furthermore, studies have shown that Met-enkephalin can stimulate the proliferation of human peripheral lymphocytes, an effect mediated by delta (δ)-opioid receptors. This indicates that the effect of enkephalins on cell proliferation can be context-dependent, sometimes stimulating growth in specific cell types like immune cells, while generally acting as an inhibitor in others.

Degradation and Metabolic Pathways of Merf

Role of Enkephalinases in MERF Inactivation

The term "enkephalinases" refers to a group of metalloproteases that degrade enkephalins. patsnap.com These enzymes, which include neutral endopeptidase (NEP) and aminopeptidase (B13392206) N (APN), are crucial for regulating the levels and activity of endogenous opioid peptides at the synapse. nih.gov While these enzymes are primarily known for inactivating the pentapeptide Met-enkephalin, they also play a role in the subsequent degradation of MERF metabolites.

Research on the degradation of MERF by enzymes present in rat brain cortical synaptosomes has elucidated a sequential cleavage process. nih.gov After the initial cleavage of MERF to produce Met-enkephalin, subsequent degradation steps are carried out by enkephalinase-type enzymes:

Aminopeptidase activity: The Tyr¹-Gly² peptide bond of the newly formed Met-enkephalin is hydrolyzed, releasing a free tyrosine amino acid. This reaction is inhibited by puromycin, a characteristic inhibitor of aminopeptidases. nih.gov

Neutral endopeptidase-like activity: The Gly³-Phe⁴ peptide bond is also cleaved, a reaction that can be completely inhibited by p-hydroxymercuribenzoate. nih.gov

These enzymatic actions ensure that the signaling of MERF-derived peptides is tightly controlled, preventing excessive or prolonged opioid receptor activation. patsnap.com

Angiotensin-Converting Enzyme (ACE) as a Key Degrading Enzyme

Angiotensin-converting enzyme (ACE) is a dipeptidyl carboxypeptidase best known for its role in the renin-angiotensin system, where it converts angiotensin I to the vasoconstrictor angiotensin II. mdpi.com However, ACE has a broader substrate specificity and is involved in the metabolism of several other peptides, including the initial processing of MERF.

Kinetic studies using rat brain cortical synaptosomes have identified the initial and primary metabolic step in MERF degradation as the hydrolysis of the Met⁵-Arg⁶ peptide bond. nih.gov This cleavage releases the pentapeptide Met-enkephalin and the dipeptide Arg-Phe. nih.gov

Crucially, this specific reaction is inhibited by captopril (B1668294), a potent and specific inhibitor of angiotensin-converting enzyme. nih.gov This finding demonstrates that ACE acts as a key processing enzyme for MERF, responsible for its conversion into Met-enkephalin. The function of ACE in this context is to act as a carboxypeptidase, cleaving the dipeptide from the C-terminus of the MERF precursor.

Inhibiting ACE has a direct impact on the metabolic pathway of MERF. By blocking the cleavage of the Met⁵-Arg⁶ bond, ACE inhibitors like captopril prevent the degradation of MERF and the subsequent formation of Met-enkephalin. nih.gov This leads to an accumulation of the parent heptapeptide (B1575542), MERF.

The consequences for opioid signaling are significant. Since Met-enkephalin is a primary active metabolite that binds to opioid receptors, inhibiting its formation from MERF would alter the nature of the opioid signal. The blockade of ACE prevents the generation of Met-enkephalin, thereby potentially reducing the opioid activity derived from this specific pathway. nih.gov This mechanism is analogous to how ACE inhibitors increase levels of other substrates like bradykinin (B550075) by preventing their degradation. youtube.com Therefore, ACE inhibition directly modulates the balance between MERF and its principal active metabolite, Met-enkephalin, thereby influencing endogenous opioid signaling.

Carboxypeptidase A4 (CPA4) and C-Terminal Cleavage

Carboxypeptidase A4 (CPA4) is a secreted metallo-carboxypeptidase belonging to the M14A subfamily. nih.govresearchgate.net These enzymes function by removing single amino acids from the C-terminus of peptides and proteins. taylorandfrancis.com CPA4 shows a preference for cleaving hydrophobic C-terminal amino acids and has been identified as a key enzyme in the degradation of MERF. nih.govnih.gov

Studies analyzing the substrate specificity of human CPA4 have shown it to be highly effective at degrading MERF. nih.gov CPA4 preferentially cleaves peptides with C-terminal hydrophobic residues, such as Phenylalanine (Phe), Leucine (Leu), and Valine. researchgate.netnih.gov Since MERF (Tyr-Gly-Gly-Phe-Met-Arg-Phe ) terminates with a phenylalanine residue, it is an ideal substrate for CPA4.

In direct enzymatic assays, CPA4 was found to completely cleave Met-enkephalin-Arg-Phe after just 30 minutes of incubation. nih.gov This indicates a high degree of specificity and efficiency, positioning CPA4 as a significant contributor to the extracellular processing and inactivation of MERF. nih.govnih.gov

The efficiency of CPA4 in hydrolyzing MERF has been quantified through detailed kinetic studies. nih.gov These analyses determine the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (k꜋ₐₜ), which together describe the enzyme's affinity for the substrate and its turnover rate.

For the hydrolysis of Met-enkephalin-Arg-Phe, CPA4 exhibits a low Kₘ value and a high catalytic efficiency (k꜋ₐₜ/Kₘ), indicating that MERF is a high-affinity, high-turnover substrate for the enzyme. nih.gov

Table 1: Kinetic Constants for CPA4-Catalyzed Hydrolysis of MERF

| Substrate | Kₘ (µM) | k꜋ₐₜ (min⁻¹) | k꜋ₐₜ/Kₘ (µM⁻¹min⁻¹) |

|---|---|---|---|

| Met-enkephalin-Arg-Phe | 9.23 | 87.0 | 9.43 |

Data sourced from a study on the substrate specificity of human Carboxypeptidase A4. nih.gov

The high catalytic efficiency (9.43 µM⁻¹min⁻¹) confirms that CPA4 rapidly and effectively cleaves the C-terminal phenylalanine from MERF, playing a crucial role in its metabolic degradation. nih.gov

Other Peptidases Implicated in MERF Metabolism

The metabolic fate of MERF is governed by the action of several peptidases that cleave specific peptide bonds within its structure. This enzymatic processing ultimately leads to the inactivation of the peptide and the generation of smaller fragments.

Aminopeptidase N (APN)

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metallopeptidase that plays a significant role in the metabolism of various peptides, including enkephalins. nih.govmdpi.com This enzyme is found on the surface of various cells, including microglia in the brain. nih.gov APN catalyzes the removal of the N-terminal amino acid from its substrates. wikipedia.org

Research Findings:

Studies have demonstrated that APN is involved in the degradation of MERF. The primary cleavage site for APN on enkephalins is the Tyr¹-Gly² bond. nih.gov Inhibition of APN has been shown to protect enkephalins from degradation. For instance, inhibitors like amastatin (B1665947) and bestatin (B1682670) have been shown to inhibit the degradation of enkephalins. nih.govnih.gov

Kinetic studies have provided insights into the interaction of APN with various enkephalin peptides. The affinity of vascular plasma membrane aminopeptidase M for enkephalins, as indicated by the Michaelis constant (K_m), increases with the length of the peptide. For MERF, the K_m value was determined to be 21.4 ± 0.9 µM, which is lower than that for Met-enkephalin (72.9 ± 2.7 µM) and Leu-enkephalin-Arg⁶ (43.6 ± 4.7 µM), suggesting a higher affinity of the enzyme for the longer heptapeptide. nih.gov The maximal rate of hydrolysis (V_max) for these peptides, however, was highest for the shorter enkephalins. nih.gov

| Substrate | K_m (µM) | V_max (nmol/min per mg protein) |

|---|---|---|

| Met-enkephalin | 72.9 ± 2.7 | 18.3 |

| Leu-enkephalin | N/A | 15.6 |

| Leu-enkephalin-Arg⁶ | 43.6 ± 4.7 | 16.6 |

| Met-enkephalin-Arg⁶-Phe⁷ (MERF) | 21.4 ± 0.9 | N/A |

Neprilysin (NEP)

Neprilysin (NEP), also known as neutral endopeptidase (NEP) or enkephalinase, is another key zinc metalloendopeptidase involved in the degradation of enkephalins and other bioactive peptides. mdpi.comnih.gov NEP is known to cleave peptides on the amino side of hydrophobic amino acid residues. nih.gov

Research Findings:

Puromycin Sensitive Aminopeptidase (PSA)

Puromycin-sensitive aminopeptidase (PSA), also known as cytosol alanyl aminopeptidase, is a zinc metallopeptidase that hydrolyzes amino acids from the N-terminus of its substrates. wikipedia.orgnih.gov It was initially purified from the brain as an enkephalin-degrading aminopeptidase. nih.gov

Research Findings:

Comparative Metabolic Pathways with Other Enkephalins

The metabolic pathway of MERF shares similarities with that of other enkephalins, such as Met-enkephalin and Leu-enkephalin, as they are all substrates for many of the same peptidases. However, differences in their structure can lead to variations in their susceptibility to enzymatic degradation.

Studies on the degradation of enkephalins by rat striatal synaptosomal membranes have revealed distinct metabolic pathways for Leu-enkephalin and MERF. wikipedia.org While aminopeptidases play a significant role in the degradation of Leu-enkephalin, the breakdown of MERF appears to be initiated by other enzymes. wikipedia.org

The degradation of Leu-enkephalin in rat plasma has a reported half-life of less than 10 minutes, with cleavage occurring at the Tyr¹-Gly² bond by aminopeptidase N and at the Gly³-Phe⁴ bond by angiotensin-converting enzyme. mdpi.com In comparison, the extended structure of MERF may influence its interaction with these enzymes. As noted earlier, vascular plasma membrane aminopeptidase M exhibits a higher affinity for MERF compared to Met-enkephalin and Leu-enkephalin-Arg⁶. nih.gov

Physiological and Biochemical Functions of Merf

Central Nervous System Roles

The central nervous system (CNS), comprising the brain and spinal cord, is the primary site of action for many of MERF's functions. youtube.comnih.gov It is responsible for integrating sensory information and coordinating motor commands, thoughts, and emotions. youtube.comnih.govwikipedia.org Opioid peptides like MERF are crucial signaling molecules within this system. nih.govyoutube.com

MERF functions as a neuromodulator, a substance that modifies the action of other neurotransmitters in the central nervous system. nih.govyoutube.comnih.gov By binding to specific receptors, it can alter the electrical properties of neurons, often making them more difficult to excite and thereby influencing the release of other neurotransmitters. nih.govyoutube.com

Endogenous opioid peptides are central to the body's natural pain control systems. nih.govmdpi.com They produce analgesia by acting at several key regions in the CNS involved in pain transmission, including the periaqueductal gray (PAG), rostral ventral medulla, and the substantia gelatinosa of the spinal cord's dorsal horn. nih.govwikipedia.org

MERF induces significant antinociception (pain relief). nih.gov Pharmacological studies have demonstrated this effect, which is a hallmark of opioid peptide activity. nih.govnih.gov The mechanism involves the binding of MERF to opioid receptors, which are widely distributed throughout the central and peripheral nervous systems. nih.govguidetopharmacology.org This binding inhibits the transmission of nociceptive signals. guidetopharmacology.orgnih.gov The antinociceptive actions of MERF can be blocked by nonselective opioid antagonists like naloxone (B1662785), confirming the involvement of opioid receptors in its pain-modulating effects. ijpp.com

Brain opioid peptide systems are known to play a crucial role in motivation, emotion, and the response to stress. nih.gov Enkephalins, including MERF, are involved in influencing reward pathways, which are vital for reinforcing survival behaviors. nih.gov They also participate in regulating the stress response by inhibiting the secretion of corticotropin-releasing factor (CRF), which helps prevent overactivation of the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov

Research shows that intracerebroventricular injection of MERF in mice leads to changes in behavior, such as increased square crossing and rearing in an open-field test. ijpp.com These behavioral responses were diminished by the pre-administration of a CRF antagonist, suggesting that MERF's effects on behavior may be linked to the release of corticotropin-releasing hormone. ijpp.com The link between opioid peptides and emotional states is further supported by their ability to induce euphoria. nih.govyoutube.com The regulation of these pathways is critical for emotional balance and adaptive behaviors. oup.com

Neuroendocrine System Interactions

MERF exerts significant influence over the neuroendocrine system, particularly the hypothalamic-pituitary-adrenal (HPA) axis, which governs the body's reaction to stress. ijpp.com Studies in mice have shown that intracerebroventricular injection of MERF increases plasma corticosterone (B1669441) levels, a key stress hormone. ijpp.com This effect on the HPA system appears to be predominantly mediated by kappa-opioid receptors, as the kappa-antagonist nor-binaltorphimine dose-dependently attenuated the HPA activation caused by MERF. ijpp.com The nonselective opioid antagonist naloxone also blocked this effect. ijpp.com

Further investigation revealed that MERF appears to activate corticotropin-releasing hormone (CRH) neurons in the paraventricular nucleus of the hypothalamus. ijpp.com This is supported by findings that a CRH antagonist diminished both the HPA activation and the motor responses induced by MERF. ijpp.com This indicates that opioid-mediation is a primary factor in the neuroendocrine actions of MERF. ijpp.com

| Parameter | Effect of MERF Administration | Mediating Receptor/Hormone | Antagonist Effect | Reference |

|---|---|---|---|---|

| Plasma Corticosterone | Increased | Kappa-opioid receptor, CRH | Blocked by Naloxone, Nor-binaltorphimine, and CRH antagonist | ijpp.com |

| HPA Axis Activity | Activated | Kappa-opioid receptor | Attenuated by kappa-antagonist | ijpp.com |

| CRH Neurons | Activated | Not specified | Effect blocked by CRH antagonist | ijpp.com |

Immunomodulatory Functions

The immune system is another domain where enkephalins demonstrate significant activity. Met-enkephalin, the parent peptide of MERF, has documented immunomodulatory effects on a variety of immune cells. wikipedia.org These effects include the upregulation of CD8+ T cells, stimulation of macrophage phagocytosis, enhancement of CD4+ T-helper 1 cell proliferation, and stimulation of the natural killer (NK) cell response. wikipedia.org

Research has shown that Methionine-enkephalin can stimulate the production of hydrogen peroxide and nitric oxide in rat peritoneal macrophages. This action is reversible with naloxone, indicating the involvement of opioid receptors in mediating these immune-related functions. Immunomodulatory drugs often work by enhancing or suppressing immune responses, and the actions of enkephalins place them in this category of biologically active molecules.

Metabolic Regulation (e.g., Glucose Homeostasis)

Emerging evidence suggests a role for opioid peptides in metabolic control, including the regulation of glucose homeostasis. The presence of opioid receptors in the pancreatic islets suggests these peptides can directly influence pancreatic endocrine secretion and, consequently, glucose metabolism. nih.gov

Studies have shown that enkephalins can have a dual effect on insulin (B600854) secretion; low doses have been found to stimulate insulin secretion in vitro, while high concentrations inhibit it. This suggests a nuanced regulatory role in glucose balance. Research using enkephalin knockout mice fed a high-fat diet revealed that these mice had impaired glucose tolerance and reduced insulin sensitivity compared to wildtype controls, indicating that endogenous enkephalins may protect against the negative metabolic effects of a high-fat diet. Furthermore, central administration of a delta-opioid receptor antagonist was found to block the suppression of LH pulses and partially block the gluconeogenesis (the formation of glucose) induced by a state of glucose deprivation. In one study, administration of Met-enkephalin was shown to raise blood glucose levels and decrease liver glycogen (B147801) content in rats, an effect that was reversed by the opioid antagonist naloxone. nih.gov This hyperglycemic effect may be due to an inhibitory effect on somatostatin, which in turn modulates the alpha and beta cells in the pancreatic islets. nih.gov

| Study Focus | Key Finding | Implication for Glucose Homeostasis | Reference |

|---|---|---|---|

| Enkephalin dose and insulin | Low doses stimulate insulin secretion; high doses inhibit it. | Enkephalins may have a dose-dependent regulatory role. | |

| Enkephalin knockout mice (high-fat diet) | Showed impaired glucose tolerance and insulin sensitivity. | Endogenous enkephalins may be protective against diet-induced insulin resistance. | |

| Met-enkephalin administration in rats | Raised blood glucose and decreased liver glycogen. | Suggests a hyperglycemic effect, possibly via glycogenolysis and gluconeogenesis. | nih.gov |

| Central opioid receptor antagonism | Partially blocked glucoprivation-induced gluconeogenesis. | Central enkephalin signaling is involved in gluconeogenesis during malnutrition. |

Cardiac Tissue Distribution and Functional Significance

Methionine enkephalin-Arg-Phe (MERF) is an endogenous opioid heptapeptide (B1575542) that plays a significant role in cardiovascular regulation. Its presence and function within cardiac tissue have been the subject of detailed research, revealing a complex interplay between its distribution, local synthesis, and physiological effects on the heart.

Distribution of MERF in Cardiac Tissues

Research has demonstrated that MERF, also referred to in literature as Met-enkephalin-Arg-Phe (MEAP), is not uniformly distributed throughout the heart. Unlike Methionine-enkephalin (ME), which shows a more even distribution between the atria and ventricles in some species, MERF is often found in higher concentrations in the ventricular tissue. nih.gov This differential distribution suggests specialized roles for the peptide within the various chambers of the heart.

Studies in canine models have shown that MERF immunoreactivity is significantly higher in the ventricles compared to the atria. nih.gov This pattern of preferential ventricular concentration is also observed in felines, although the ratio differs from that in dogs. nih.gov Conversely, in pigs, the distribution is reversed, with higher concentrations of both ME and MERF found in the atria. nih.gov These species-specific variations in peptide distribution may correlate with differences in cardiac function and regulation among these animals. nih.gov

Within the ventricular tissue itself, MERF has been localized within the cardiomyocytes. Immunohistochemical studies in canine left ventricular tissue have shown that the peptide's fluorescence is distributed throughout the myocytes. nih.gov Notably, it is concentrated in ordered lines that are perpendicular to the longitudinal axis of the myocytes, a pattern corresponding to the location of the intercalated discs. nih.gov This specific localization points towards a potential role for MERF in intercellular communication between cardiomyocytes. nih.gov

Interactive Data Table: Regional Distribution of Enkephalin Peptides in Cardiac Tissue of Various Species (fmol/mg protein)

| Species | Peptide | Atria (Mean ± SEM) | Ventricle (Mean ± SEM) | Ventricular/Atrial Ratio |

|---|---|---|---|---|

| Dog | Methionine-enkephalin (ME) | 4.2 ± 0.6 | 4.4 ± 0.5 | ~1:1 |

| Dog | MERF (MEAP-IR) | 23.2 ± 2.6 | 112 ± 12 | ~5:1 |

| Cat | Methionine-enkephalin (ME) | N/A | N/A | 2:1 (Ventricle favored) |

| Cat | MERF (MEAP-IR) | N/A | N/A | 3.5:1 |

| Pig | Methionine-enkephalin (ME) | N/A | N/A | 1:10 (Atria favored) |

| Pig | MERF (MEAP-IR) | N/A | N/A | 1:2 (Atria favored) |

Data sourced from: nih.gov

Functional Significance

The presence and distribution of MERF in the heart are indicative of its involvement in cardiac function. The heart contains the necessary machinery for the synthesis and processing of proenkephalin, the precursor protein from which MERF is derived. physiology.org In fact, MERF, along with proenkephalin and another derivative called peptide B, constitutes the vast majority (95%) of enkephalins extracted from the myocardium in rats. physiology.org

One of the key functions of enkephalins in the heart is the modulation of the autonomic nervous system. nih.gov Enkephalins are found in both adrenergic and cholinergic nerve terminals within the heart. nih.gov They can exert a sympatholytic effect by inhibiting the release of norepinephrine (B1679862), which can help to regulate heart rate and contractility. nih.gov

The localization of MERF at the intercalated discs suggests a role beyond neuronal modulation, potentially involving direct communication between heart muscle cells. nih.gov This could be important for coordinating cardiomyocyte function. Furthermore, the incomplete processing of proenkephalin in the heart leads to a higher concentration of MERF compared to ME, which is the reverse of what is typically seen in neural tissues. oup.com This highlights a specialized processing pathway in cardiac tissue.

Pathophysiological conditions such as myocardial infarction, hypertension, and cardiomyopathy have been associated with an increase in cardiac enkephalins or their precursor, proenkephalin mRNA. oup.com This suggests that the cardiac opioid system, including MERF, is part of an adaptive response to cardiac stress and injury. physiology.org The cardiodepressive effects of enkephalins, such as lowering blood pressure and heart rate, may be protective in certain contexts. jacc.org

Interactive Data Table: Myocardial Enkephalin Peptide Content and Release in Isolated Rat Hearts

| Parameter | Value |

|---|---|

| Total Extracted Myocardial Enkephalins | 35 pmol/g |

| Composition of Extracted Enkephalins (Proenkephalin, Peptide B, MERF) | ~95% |

| Rate of Newly Synthesized Enkephalins | 4 pmol · h⁻¹ · g wet wt⁻¹ |

| Rate of Enkephalin Release into Coronary Effluent | 4 pmol · h⁻¹ · g wet wt⁻¹ |

Data sourced from: physiology.org

Structure Activity Relationship Sar Studies of Merf and Its Analogs

Amino Acid Residues Critical for Receptor Binding and Efficacy

The biological activity of enkephalins and their derivatives is highly dependent on their amino acid sequence. The N-terminal sequence, Tyr-Gly-Gly-Phe, is a shared motif among all three classes of endogenous opioid peptides and is crucial for their analgesic activity. nih.gov

Tyrosine (Tyr¹): The N-terminal tyrosine residue is considered the most critical component for opioid activity. wikipedia.org Its phenolic hydroxyl group and the protonated amino group are essential for binding to opioid receptors, thought to be analogous to the 3-hydroxyl group of morphine. wikipedia.org This residue's aromatic ring engages in stacking interactions with aromatic residues within the receptor binding pocket, such as tryptophan and phenylalanine, which is a key initial step for ligand accommodation. nih.gov Deletion or modification of this residue typically leads to a significant loss of affinity and efficacy.

Glycine (B1666218) (Gly² & Gly³): The two glycine residues in positions 2 and 3 act as flexible spacers. nih.gov This flexibility allows the peptide to adopt the specific folded conformation required for optimal interaction with the receptor. nih.gov The distance this spacer provides between the Tyr¹ and Phe⁴ aromatic rings is a key determinant for selectivity between the mu (μ) and delta (δ) opioid receptors. nih.gov

Phenylalanine (Phe⁴): The aromatic side chain of phenylalanine at position 4 is another crucial element for receptor binding. Like Tyr¹, it participates in hydrophobic and aromatic interactions within the receptor's binding site. nih.govnih.gov

Methionine (Met⁵): The methionine residue at position 5 contributes to the peptide's affinity and selectivity profile. While not as critical as Tyr¹ or Phe⁴, modifications at this position can modulate the peptide's interaction with different opioid receptor subtypes. wikipedia.org

Studies have shown that endogenous opioid peptides, including those derived from proenkephalin like MERF, can bind to and signal through all three major opioid receptors (μ, δ, and κ). nih.gov The specific conformation adopted by the peptide upon binding, dictated by these critical residues, influences its signaling pathway, including G-protein activation. nih.govnih.gov

Impact of C-Terminal Extension on Opioid Receptor Selectivity

The C-terminal extension of the core Met-enkephalin sequence (Tyr-Gly-Gly-Phe-Met) to form the heptapeptide (B1575542) MERF (Tyr-Gly-Gly-Phe-Met-Arg-Phe) significantly influences its opioid receptor selectivity. While Met-enkephalin is a potent agonist at the δ-opioid receptor and to a lesser extent the μ-opioid receptor, the addition of the Arg⁶-Phe⁷ dipeptide can alter this profile. wikipedia.org

Influence of Modifications on Peptidase Resistance

A major limitation for the therapeutic use of natural peptides like MERF is their rapid degradation by peptidases in the body. pnas.org The primary degradation pathway for MERF involves cleavage at the Met⁵-Arg⁶ bond, which generates Met-enkephalin. nih.gov Subsequently, Met-enkephalin is rapidly broken down by other peptidases, such as aminopeptidases that cleave the Tyr¹-Gly² bond and neutral endopeptidases that target the Gly³-Phe⁴ bond. nih.govresearchgate.net

To enhance stability, various modifications have been explored:

Inhibition of Specific Peptidases: The degradation of MERF can be blocked by specific enzyme inhibitors. For instance, inhibitors of dipeptidyl carboxypeptidase, such as ramipril, have been shown to be highly effective in preventing MERF degradation by cleaving the Met⁵-Arg⁶ bond. nih.gov This protection from degradation enhances the physiological action of the peptide. nih.gov

Structural Modifications: Introducing changes to the peptide's structure is a common strategy to confer resistance to enzymatic hydrolysis. nih.gov These modifications can physically block the access of peptidases or alter the peptide's conformation to one that is no longer recognized by the enzymes. nih.gov

The table below summarizes the primary cleavage sites of MERF and the enzymes involved.

| Cleavage Site | Generating | Enzyme Class | Inhibited By |

| Met⁵-Arg⁶ | Met-enkephalin + Arg-Phe | Dipeptidyl Carboxypeptidase | Captopril (B1668294), Ramipril, EDTA nih.govnih.gov |

| Tyr¹-Gly² | Tyr + Gly-Gly-Phe-Met | Aminopeptidase (B13392206) | Puromycin nih.gov |

| Gly³-Phe⁴ | Tyr-Gly-Gly + Phe-Met | Neutral Endopeptidase ("Enkephalinase") | Thiorphan, Phosphoramidon researchgate.net |

Design and Characterization of MERF Analogs

To overcome the limitations of native MERF, particularly its poor metabolic stability, researchers have designed and synthesized numerous analogs with modified structures.

D-amino acid substitutions: Replacing the naturally occurring L-amino acids with their D-isomers is a highly effective strategy to improve peptide stability. nih.gov D-amino acids are not recognized by most endogenous proteases, significantly increasing the peptide's half-life in serum. nih.govmdpi.com Substituting an L-amino acid at the N- or C-terminus can enhance stability with minimal impact on the peptide's secondary structure and activity. nih.gov However, substitutions in the middle of the sequence can disrupt the required conformation, leading to a loss of activity. nih.gov The improved stability of peptides containing D-amino acids can result in a longer duration of action. mdpi.comsciengine.com

Glycosylation: The attachment of sugar moieties to the peptide backbone is another powerful technique to enhance metabolic stability and bioavailability. nih.govresearchgate.net Glycosylation can increase a peptide's resistance to peptidases and improve its ability to cross biological membranes like the blood-brain barrier. nih.govnih.gov The addition of a sugar group can also induce a more favorable conformation for receptor binding and improve the peptide's distribution in tissues. nih.gov For example, glycosylated enkephalin analogs have been shown to produce significant analgesic effects after systemic administration, unlike their non-glycosylated counterparts. pnas.orgnih.gov

The table below shows examples of synthetic modifications and their effects.

| Modification Strategy | Example | Primary Advantage(s) | Reference(s) |

| D-Amino Acid Substitution | [D-Ala²]-Enkephalin | Increased resistance to aminopeptidase degradation, enhanced stability. nih.gov | nih.gov |

| Glycosylation | Ser(β-D-Glc)-CONH₂ | Improved blood-brain barrier penetration, increased metabolic stability. scispace.com | nih.govnih.govscispace.com |

Chimeric peptide design involves combining two or more distinct peptide fragments to create a new molecule with hybrid properties. nih.govnih.gov In the context of MERF, this could involve fusing its sequence (or an analog's sequence) with another peptide that confers a desirable property, such as improved transport across a biological barrier or targeting to a specific tissue. nih.gov This strategy allows for the creation of multifunctional ligands. For instance, combining an opioid pharmacophore with a moiety that interacts with another receptor system, like monoamine transporters, can result in a molecule with a synergistic or novel therapeutic profile. nih.gov The design of such chimeras requires careful consideration of the structure and function of each component to ensure that the desired activities are retained or enhanced in the final molecule. nih.gov

Methodologies for Research on Merf

Analytical Techniques for Detection and Quantification

The accurate detection and quantification of MERF in biological samples such as tissues and plasma are fundamental to understanding its physiological roles. Researchers utilize several advanced analytical techniques, each with specific advantages in sensitivity and specificity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the definitive identification and quantification of MERF. This method combines the separation capabilities of liquid chromatography with the high mass accuracy and structural analysis of tandem mass spectrometry.

LC-MS/MS has been instrumental in measuring the extracellular levels of MERF released from brain slices, demonstrating that inhibitors of angiotensin-converting enzyme (ACE), such as captopril (B1668294) and thiorphan, can significantly increase the concentration of this peptide. biorxiv.orgresearchgate.net For instance, studies on coronal brain slices from mice showed that stimulation with high potassium chloride (KCl) evoked the release of MERF, and subsequent incubation with ACE inhibitors led to a marked increase in its extracellular levels. researchgate.net In one study, captopril, thiorphan, and raloxifene (B1678788) were all shown to elevate MERF levels in the extracellular fluid of brain tissue. biorxiv.org This approach allows for the simultaneous quantification of MERF alongside other neuropeptides like Met-enkephalin, Leu-enkephalin, and dynorphins, providing a comprehensive profile of neuropeptide release and degradation. researchgate.net Furthermore, LC-MS/MS is employed for elemental composition analysis, which can unequivocally identify the presence of specific elements like sulfur within the peptide's structure. gimitec.com

| Study Focus | In Vitro Model/Sample | Key LC-MS/MS Finding | Reference |

|---|---|---|---|

| Effect of ACE inhibitors on enkephalin release | Coronal brain slices (mouse) | Captopril, thiorphan, and raloxifene significantly increased extracellular MERF levels. | biorxiv.org |

| Quantification of neuropeptide release | Coronal brain slices (mouse) | KCl stimulation increased extracellular levels of MERF, Met-enkephalin, and Leu-enkephalin. | researchgate.net |

| Elemental composition analysis | MERF standard | Isotope predictive filtering reduced 222 possible elemental compositions to just 4, confirming the structure. | gimitec.com |

| Proteomics analysis | Sheep plasma | Used to develop a peptide spectral library for targeted proteomics applications. | uq.edu.au |

Radioimmunoassay (RIA) is a classic and highly sensitive immunochemical technique used extensively for quantifying MERF in various biological tissues and fluids. science.govresearchgate.net This method uses specific antibodies that recognize and bind to MERF, allowing for its measurement even at very low concentrations.

RIA has been employed to determine the distribution of MERF in the central nervous system of rats and humans, revealing high concentrations in areas like the striatum, substantia nigra, and hypothalamus. nih.gov In cardiovascular research, RIA demonstrated that MERF immunoreactivity is significantly higher in the ventricle than in the atria of canine hearts. nih.gov Studies on fetal sheep used RIA to measure circulating MERF in plasma, finding that its concentration increases during late gestation and is not significantly affected by adrenalectomy. karger.com Furthermore, RIA has been used to measure MERF secreted from cultured glial cells, showing that its release can be stimulated by certain compounds. embopress.org The specificity of the antibodies used is critical; for example, some assays use antibodies with very low cross-reactivity to other enkephalins, ensuring accurate measurement of MERF. jneurosci.orguniv-lille.fr

| Tissue/Fluid Analyzed | Species | Key RIA Finding | Reference |

|---|---|---|---|

| Heart tissue (ventricle vs. atria) | Canine | MERF immunoreactivity is preferentially concentrated in the ventricle (112 +/- 12 fmol/mg protein) versus the atria (23.2 +/- 2.6 fmol/mg protein). | nih.gov |

| Central Nervous System | Human, Rat | Highest concentrations found in the striatum, substantia nigra, hypothalamus, and periaqueductal gray. | nih.gov |

| Fetal Plasma | Sheep | Plasma MERF concentrations increased from 850.4 ± 170.4 pmol/l (115-119 days) to a peak of 1,525.1 ± 227.0 pmol/l (130-134 days) during gestation. | karger.com |

| Cultured Astrocytes | Rat | Demonstrated secretion of MERF from glial cells, which could be stimulated by isoproterenol (B85558) and cpt-cAMP. | embopress.org |

High-Pressure Liquid Chromatography (HPLC) is a fundamental analytical technique for the purification, separation, and analysis of MERF from complex biological mixtures. zhanggroup.orgsigmaaldrich.comsigmaaldrich.com It is often used as a preparatory step before quantification by other methods like RIA or mass spectrometry.

HPLC analysis of heart tissue extracts has shown that differences in MERF immunoreactivity between the atria and ventricles are partly due to altered posttranslational processing, with MERF comprising a larger percentage of the immunoreactive material in the ventricles. nih.gov In studies of the central nervous system, HPLC is combined with RIA to characterize and quantify proenkephalin A-derived peptides, including MERF, in various brain regions. nih.gov Researchers have also used HPLC to purify radiolabeled MERF from hippocampal tissue to study enkephalin biosynthesis. jneurosci.org In studies of the porcine digestive tract, reverse-phase HPLC was essential for isolating and analyzing different N-terminally extended forms of MERF, revealing tissue-specific processing of its precursor, proenkephalin A. nih.gov The method is also used to assess the purity of synthetic MERF acetate (B1210297) salt. zhanggroup.orgsigmaaldrich.comsigmaaldrich.com

| Application | Sample Type | Methodological Detail | Reference |

|---|---|---|---|

| Analysis of posttranslational processing | Canine heart tissue extracts | Used to separate MERF from other immunoreactive peptides like peptide B. | nih.gov |

| Purification for biosynthesis studies | Rat hippocampal tissue | A multi-step HPLC process was used to purify radiolabeled MERF for analysis. | jneurosci.org |

| Characterization of peptide variants | Porcine gut extracts | Reverse-phase HPLC was used to fractionate MERF variants prior to Edman degradation analysis. | nih.gov |

| Purity assessment | Synthetic peptide | Confirmed purity of ≥97% for Methionine Enkephalin-Arg-Phe acetate salt hydrate. | zhanggroup.orgsigmaaldrich.comsigmaaldrich.com |

Voltammetric detection methods are a class of electrochemical techniques used to measure the concentration of a chemical substance by varying a potential and measuring the resulting current. While these methods are powerful for detecting a wide range of molecules, including some neurotransmitters and peptides, their specific application for the direct detection and quantification of Methionine enkephalin-Arg-Phe is not extensively detailed in the available research.

General electrochemical assays have been developed for measuring glycans and other biomolecules, sometimes using quantum dots or nanoparticles to generate a signal that can be detected via techniques like anodic stripping voltammetry. nih.gov For example, one method detects cell surface mannose by using cadmium telluride quantum dots (CdTe QDs) and measuring the Cd2+ concentration via voltammetry. nih.gov Other electrochemical methods are used to detect metal ions like mercury. researchgate.net While these principles demonstrate the versatility of electrochemical detection, specific protocols and validation for MERF analysis using voltammetry are not prominently described. The term "MERF" also appears in electrochemical literature referring to unrelated entities such as the "Materials Engineering Research Facility" or a "mechanically robust ultraflexible electrode array," which can cause confusion. nih.govacs.org

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a valuable tool for analyzing peptides and their fragments, particularly in the context of degradation and cleavage.

One study utilized MALDI-TOF-MS to analyze the non-volatile residues of MERF after pyrolysis at temperatures between 245–285 °C. researchgate.net The analysis revealed major peaks corresponding to a mass difference of 18 units compared to the original peptide, suggesting the formation of cyclic oligomers as a result of thermal decomposition. researchgate.net This hypothesis was further substantiated by digesting the pyrolysis residues with cyanogen (B1215507) bromide, which selectively cleaves at methionine residues, to confirm the presence of cyclic products. researchgate.net In other applications, MALDI-TOF MS has been used to confirm the sequence and identity of peptides isolated from biological sources, such as theromacin from leech mucus, demonstrating its utility in peptide characterization. univ-lille.fr

| Study | Sample Analyzed | Experimental Condition | Key MALDI-TOF-MS Finding | Reference |

|---|---|---|---|---|

| Pyrolysis of MERF | Methionine enkephalin-Arg-Phe oligopeptide | Heated in a quartz tube at 245–285 °C in a nitrogen atmosphere. | Detected pyrolysis products with a mass difference of 18 Da, suggesting the formation of cyclic oligomers. | researchgate.net |

| Peptide Identification | Leech mucus extract | Analysis of isolated peptide. | Confirmed the isolated peptide corresponded to theromacin. | univ-lille.fr |

In Vitro Experimental Models

In vitro experimental models are essential for investigating the biological actions of MERF in a controlled environment, free from the systemic complexities of a whole organism. These models include isolated cells, tissue preparations, and cell lines.

Studies using isolated adult rabbit cardiomyocytes have shown that exogenous MERF, along with Leu-enkephalin, provides cardioprotection against simulated ischemia, suggesting a role in endogenous opioid-mediated protection. physiology.org Another key in vitro model involves the use of brain slices to study neuropeptide release and degradation. researchgate.net Using this model, researchers have demonstrated that ACE selectively degrades MERF in the extracellular space. researchgate.net

Cell lines expressing specific opioid receptors are also crucial tools. In vitro binding studies on cell lines expressing mu, kappa, and delta opioid receptors, as well as neuropeptide FF (NPFF) receptors, have been used to characterize the binding profile of chimeric peptides containing the MERF sequence. researchgate.netnih.gov For example, a chimeric peptide of Met-enkephalin and NPFF was shown to bind to both opioid and NPFF receptors. nih.gov Furthermore, primary cell cultures are used to explore the role of MERF's precursor, proenkephalin, in cellular biology. Studies on primary osteoblasts from mice lacking the proenkephalin gene (Penk1−/−) showed a reduced commitment of progenitor cells to the osteoblast lineage, indicating a cell-autonomous role for the peptide system in bone formation. nih.gov

| In Vitro Model | Species | Research Focus | Key Finding | Reference |

|---|---|---|---|---|

| Isolated adult cardiomyocytes | Rabbit | Cardioprotection | MERF provided protection against simulated ischemia, equipotent to Met-enkephalin. | physiology.org |

| Coronal brain slices | Mouse | Neuropeptide degradation | ACE selectively degrades MERF in the extracellular space. | researchgate.net |

| Cell lines expressing opioid and NPFF receptors | N/A | Receptor binding | A chimeric peptide containing the Met-enkephalin sequence bound to both opioid and NPFF receptors. | nih.gov |

| Primary osteoblasts / Bone marrow cells | Mouse | Osteoblast biology | Genetic knockout of proenkephalin (MERF precursor) impaired the commitment of progenitors to the osteoblast lineage. | nih.gov |

| Cultured astrocytes | Rat | Peptide secretion | Astrocytes secrete MERF and its precursor, proenkephalin. | embopress.org |

Receptor Binding Assays

Receptor binding assays are fundamental in characterizing the interaction of MERF with its target receptors. These assays typically employ radiolabeled MERF or competing ligands to determine the affinity and selectivity of the peptide for different opioid receptor subtypes.

One study investigated the receptor selectivity of MERF in human cerebral cortex membranes using radioreceptor binding assays. The specific binding of radiolabeled MERF was significantly inhibited by ligands for the µ-opioid receptor, such as DAMGO, and to a lesser extent by non-selective opioid ligands like bremazocine (B1667778) and ethylketocyclazocine. However, selective ligands for δ- and κ1-opioid receptors did not inhibit MERF binding, suggesting a high affinity of MERF for µ-receptors and a very low affinity for δ- and κ1-receptors in the human cerebral cortex. nih.gov

Further research comparing MERF binding in frog, rat, and guinea pig brain membranes found that while there were no qualitative differences between the species, the specific binding of labeled MERF was highest in the frog brain, corresponding to its density of κ2 opioid receptors. upenn.edu These studies also revealed that a significant portion of MERF binding is resistant to the opioid antagonist naloxone (B1662785), suggesting interaction with non-opioid sites, including sigma2-like receptors. upenn.edu

Table 1: Receptor Binding Profile of MERF in Different Tissues

| Tissue/Organism | Primary Receptor Affinity | Other Interacting Receptors | Key Findings |

|---|---|---|---|

| Human Cerebral Cortex | µ-opioid receptor | Low affinity for κ2-receptors | High selectivity for µ-receptors over δ- and κ1-receptors. nih.gov |

| Rat Cerebral Cortex | µ-opioid receptor | Not specified | The inhibitory effect of MERF on norepinephrine (B1679862) release is mediated by µ-receptors. nih.gov |

| Frog, Rat, and Guinea Pig Brain | κ2-opioid receptor, δ-opioid receptor | Sigma2-like receptors | Binding corresponds to κ2 receptor distribution; significant naloxone-resistant binding observed. upenn.edu |

Enzyme Activity Assays (e.g., peptidase kinetics)

Enzyme activity assays are crucial for understanding the metabolic fate of MERF, identifying the enzymes responsible for its degradation, and exploring potential pathways for its formation from precursor peptides. These studies often involve incubating MERF with tissue preparations, such as synaptosomal membranes, and analyzing the resulting metabolic products.

A key study on the metabolism of MERF by synaptosomal plasma membranes from rat corpus striatum revealed a distinct metabolic pathway compared to Leu-enkephalin. The primary degradation of MERF was found to be mediated by the angiotensin-converting enzyme (ACE), which cleaves the heptapeptide (B1575542) to produce Met-enkephalin and the dipeptide Arg-Phe. nih.gov This cleavage was inhibited by low concentrations of the ACE inhibitor MK-421, but not by Thiorphan, an inhibitor of the enkephalinase that degrades pentapeptide enkephalins. nih.gov This finding suggests that ACE plays a significant role in the processing of MERF in the brain, potentially representing a mechanism for the formation of Met-enkephalin from larger precursors. nih.gov

Further research has shown that the degradation of Met-enkephalin, a product of MERF metabolism, can be inhibited by various enzyme inhibitors. For instance, the specific inhibitor of neutral endopeptidase 24.11 (enkephalinase), phosphoramidon, was shown to potentiate the effects of MERF on granulocytes by preventing its breakdown. nih.gov

Cell Culture Models for Cellular Function Studies

Cell culture models provide a controlled environment to investigate the direct cellular effects of MERF on specific cell types, allowing for the elucidation of its physiological and pathophysiological functions at the cellular level.

One study utilized human and invertebrate granulocytes in culture to explore the immunoregulatory function of MERF. It was demonstrated that MERF stimulates adherence, conformational changes, and locomotory activity in these immune cells, with effects comparable to those of Met-enkephalin. nih.gov The study also showed that these stimulatory effects could be enhanced by inhibiting enkephalinase activity, indicating that MERF's actions are modulated by its enzymatic degradation. nih.gov Interestingly, the metabolic products of MERF degradation, Phe-Met-Arg-Phe and Tyr-Gly-Gly, were found to act as antagonists of this activity. nih.gov The research highlighted differences in the time course of stimulation between human and invertebrate cells, with human granulocytes responding more rapidly. nih.gov

While many studies focus on the broader class of enkephalins, such as the stimulatory influence of Met-enkephalin on the in vitro proliferation of human peripheral lymphocytes via δ-opioid receptors, the specific investigation of MERF in various cell culture systems continues to be an active area of research to delineate its unique cellular functions. researchgate.netnih.gov

In Vivo Animal Models and Research Paradigms

In vivo animal models are indispensable for understanding the physiological relevance of MERF in a whole-organism context. These models allow for the study of its release, distribution, and function within complex neuronal circuits and peripheral tissues.

Studies on Endogenous Release Dynamics

Investigating the dynamics of endogenous MERF release provides critical insights into its role as a signaling molecule in response to physiological and pharmacological stimuli. Advanced analytical techniques are employed to measure the release of MERF from specific tissues.

A recent study utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the extracellular levels of MERF released from mouse brain slices. upenn.edu Depolarization of nucleus accumbens (NAc) tissue with potassium chloride (KCl) led to a significant increase in the extracellular concentrations of MERF, alongside other enkephalins and neuropeptides. upenn.edu This demonstrates that MERF is released from brain tissue in an activity-dependent manner. Furthermore, the study identified that D2-dopamine receptor-expressing medium spiny neurons are a likely source of MERF in the NAc, as optogenetic stimulation of these neurons increased extracellular MERF levels, an effect that was enhanced in the presence of an ACE inhibitor. upenn.edu

Investigations in Specific Brain Regions (e.g., Nucleus Accumbens, Striatum)

The nucleus accumbens and striatum are key brain regions involved in reward, motivation, and motor control, and are rich in opioid peptides and receptors. Research has focused on the role and distribution of MERF within these areas.

Immunohistochemical studies in the rat basal ganglia have revealed a differential distribution of MERF-like peptides compared to Met-enkephalin. In the caudate-putamen (part of the striatum), numerous cell bodies were immunoreactive for the MERF heptapeptide, while these were not detected by an antiserum against Met-enkephalin. nih.gov Conversely, the globus pallidus showed abundant nerve terminals containing Met-enkephalin but not MERF. nih.gov This distinct localization suggests that MERF and Met-enkephalin may have separate physiological roles within the basal ganglia. nih.gov

In the context of addiction, research has shown that the endogenous opioid system in the dorsal striatum is affected in human alcoholics. A study on post-mortem brain tissue found that MERF, a marker of proenkephalin (PENK), was downregulated in the caudate nucleus of alcoholics. nih.gov This suggests that alterations in the striatal MERF system may contribute to the neurobiological changes underlying alcoholism. nih.gov Furthermore, as previously mentioned, angiotensin-converting enzyme (ACE) in the nucleus accumbens has been identified as a key enzyme in the degradation of MERF. upenn.edu

Table 2: Research Findings on MERF in Specific Brain Regions

| Brain Region | Research Focus | Key Findings |

|---|---|---|

| Nucleus Accumbens | Endogenous Release and Degradation | MERF is released from D2-MSNs upon stimulation and is degraded by ACE. upenn.edu |

| Caudate-Putamen (Striatum) | Immunohistochemical Distribution | Numerous cell bodies contain MERF-like immunoreactivity, distinct from Met-enkephalin distribution. nih.gov |

| Caudate Nucleus (Human) | Levels in Alcoholism | MERF levels are downregulated in the caudate of human alcoholics. nih.gov |

Tissue-Specific Distribution Studies (e.g., Cardiac Tissue, Ganglia)

The distribution of MERF is not limited to the central nervous system. Studies have identified its presence in various peripheral tissues, suggesting a broader range of physiological functions.

In cardiac tissue, the distribution of MERF immunoreactivity (MEAP-IR) shows significant species variation. In dogs, MEAP-IR is preferentially concentrated in the ventricles compared to the atria. nih.gov In contrast, feline hearts have a lower ventricular-to-atrial ratio of MEAP-IR, and in pigs, this ratio is reversed. nih.gov High-performance liquid chromatography (HPLC) analysis has shown that in the canine heart, the difference in MERF levels between the atria and ventricles is partly due to altered posttranslational processing of the proenkephalin precursor. nih.gov Immunohistochemistry in canine ventricular tissue revealed that MERF fluorescence is distributed throughout the myocytes, with a concentration in the intercalated discs, suggesting a non-neuronal localization. nih.gov

Studies in invertebrates have also mapped the distribution of MERF-like peptides. In the blowfly, Calliphora vomitoria, immunocytochemistry has identified MERF-immunoreactive neuronal pathways in the retrocerebral complex and thoracic ganglion. nih.gov Certain neurons in the hypocerebral ganglion that contain MERF-like peptides have axons that innervate the heart, suggesting a role in cardiovascular control in insects as well. nih.gov

Genetic Models (e.g., Gene Knockout Studies)

Genetic models, particularly gene knockout studies in mice, have been instrumental in elucidating the physiological roles of the endogenous opioid system, to which Methionine enkephalin-Arg-Phe (MERF) belongs. nih.govnih.gov These approaches involve inactivating the genes that code for opioid peptide precursors or the opioid receptors themselves. nih.govnih.gov By observing the resulting physiological and behavioral changes in these animals, researchers can infer the functions of the absent protein.

The primary genes targeted in this context are those for the opioid peptide precursors—proenkephalin (Penk), prodynorphin (Pdyn), and pro-opiomelanocortin (POMC)—and the genes for the mu (μ), delta (δ), and kappa (κ) opioid receptors (MOR, DOR, KOR). nih.govbohrium.com Since MERF is a heptapeptide derived from the proenkephalin gene, knockout mice lacking a functional Penk gene are a critical tool for studying its collective functions along with other enkephalin peptides. nih.gov

Studies using Penk knockout mice have revealed the significant involvement of enkephalins in modulating pain perception, emotional behaviors, and reward pathways. nih.govbohrium.com For instance, the absence of the Penk gene can lead to altered responses to painful stimuli and changes in anxiety-like behaviors. nih.gov Furthermore, these models have been crucial in addiction research, helping to dissect the role of endogenous enkephalins in the rewarding effects of various drugs of abuse, including opioids, alcohol, and nicotine. bohrium.comuni-bonn.de

In addition to knocking out the peptide precursor genes, researchers also utilize mice with targeted deletions of the opioid receptor genes (Oprm1 for MOR, Oprd1 for DOR, and Oprk1 for KOR). nih.gov Analyzing these animals helps clarify which receptors mediate the effects of endogenous peptides like MERF. For example, the behavioral phenotype of a DOR-deficient mouse can provide insights into the functions mediated by this receptor, which is a primary target for enkephalins. nih.gov Comparing the effects of a Penk knockout with a DOR knockout can help to correlate the peptide's function with a specific receptor pathway.

More advanced genetic techniques, such as conditional knockout models, allow for the deletion of a specific gene in a particular tissue or at a specific time. uni-bonn.de This provides a more detailed understanding of the region-specific roles of opioid peptides and their receptors, overcoming some limitations of global knockouts where developmental compensation might occur. uni-bonn.de

Table 1: Key Findings from Gene Knockout Studies in the Opioid System

| Gene Knockout | Primary Encoded Product | Key Phenotypic Observations | Inferred Function |

|---|---|---|---|

| Penk | Proenkephalin (precursor to Met- and Leu-enkephalin) | Altered emotional behavior, modulation of alcohol intake, involvement in morphine-context association. bohrium.com | Regulation of mood, reward processing, and associative learning. bohrium.com |

| Oprm1 (MOR) | Mu-opioid receptor | Essential for morphine analgesia and addiction; mediates rewarding properties of many drugs of abuse. nih.govbohrium.com | Primary mediator of opioid-induced analgesia and reward. nih.gov |

| Oprd1 (DOR) | Delta-opioid receptor | Reduces anxiety and depressive-like behaviors; modulates morphine-context association. bohrium.com Opposing phenotypes to MOR knockouts in some behaviors. nih.gov | Anxiolytic effects, modulation of emotional states and learning. bohrium.com |

| Oprk1 (KOR) | Kappa-opioid receptor | Limits drug reward; mediates dysphoric effects of certain drugs. bohrium.com | Aversive signaling, counteracting reward pathways. bohrium.com |

Computational and Theoretical Approaches